5-吗啉基-2-硝基苯甲酰胺

描述

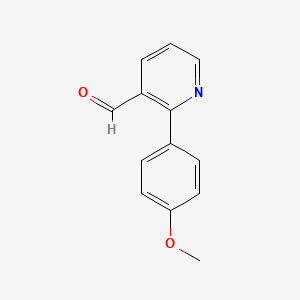

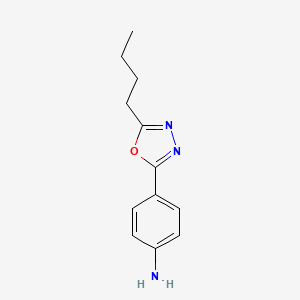

5-Morpholino-2-nitrobenzenecarboxamide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 . It is used for research purposes, particularly in proteomics research .

Synthesis Analysis

The synthesis of morpholines, such as 5-Morpholino-2-nitrobenzenecarboxamide, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

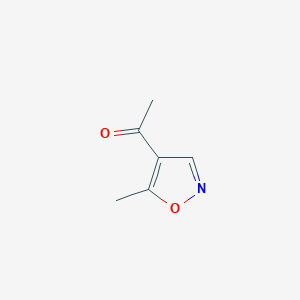

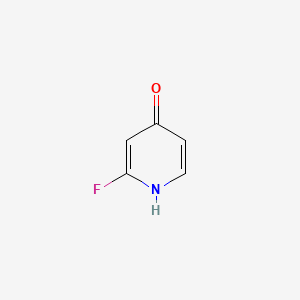

The molecular structure of 5-Morpholino-2-nitrobenzenecarboxamide consists of a morpholine ring attached to a nitrobenzene ring via a carboxamide linkage . Morpholines are six-membered heterocyclic compounds containing two heteroatoms, oxygen and nitrogen .科学研究应用

5-Morpholino-2-nitrobenzenecarboxamide

is a chemical compound that could be used in various fields of scientific research. Here’s a general overview of its potential applications:

Therapeutic Development

- Application Summary : Morpholino oligomers, which share structural similarities, are used in developing therapeutics and are currently in clinical trials .

- Methods : These oligomers block sites on RNA, leading to outcomes like blocking translation, modifying splicing of pre-mRNA, and inhibiting miRNA maturation and activity .

- Results : The versatility of these compounds allows for targeting a wide range of RNA targets, showing potential for broad therapeutic development against pathogens and genetic disorders .

Diagnostic Applications

- Application Summary : Morpholino compounds can be used in diagnostic applications, possibly as probes or markers .

- Methods : They may bind to specific RNA sequences, allowing for the detection of certain diseases or conditions at the molecular level .

- Results : The specificity and stability of these compounds make them suitable for precise diagnostic tools, although the exact outcomes would depend on the target RNA and the condition being diagnosed .

Asymmetric Redox Transformations

- Application Summary : Morpholine-based buffers, like MOPS, can activate photoinduced flavoenzyme-catalyzed asymmetric redox transformations .

- Methods : These buffers regenerate the flavin cofactor via sacrificial electron donation and increase the operational stability of flavin-dependent oxidoreductases .

- Results : This application is significant for enzymatic reactions and could lead to advancements in the study of enzymatic processes and their applications in various fields .

Pharmacogenomics

These additional applications demonstrate the broad utility of 5-Morpholino-2-nitrobenzenecarboxamide and related compounds across various fields of scientific research. They are particularly valued for their ability to modulate gene expression with high specificity and minimal off-target effects, making them powerful tools in both basic and applied research. For detailed and specific research applications, access to current scientific literature and databases would be required .

属性

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJYPRJHNYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377099 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholino-2-nitrobenzenecarboxamide | |

CAS RN |

404009-38-7 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)